5-Phenylbenzo[c]phenanthrene
Description
Structure
3D Structure
Properties
Molecular Formula |
C24H16 |
|---|---|
Molecular Weight |
304.4g/mol |
IUPAC Name |
5-phenylbenzo[c]phenanthrene |
InChI |
InChI=1S/C24H16/c1-2-8-17(9-3-1)23-16-19-15-14-18-10-4-5-11-20(18)24(19)22-13-7-6-12-21(22)23/h1-16H |
InChI Key |
RTRKFUCSTCKUEC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C4C=C3)C5=CC=CC=C52 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C4C=C3)C5=CC=CC=C52 |
Origin of Product |
United States |
Synthetic Methodologies and Pathways for 5 Phenylbenzo C Phenanthrene and Its Analogues
Classical and Established Synthetic Routes to the Benzo[c]phenanthrene (B127203) Core
The development of synthetic routes to polycyclic aromatic hydrocarbons like phenanthrene (B1679779) has a rich history. Several classical methods, while sometimes limited in scope or yield by modern standards, remain fundamental to the understanding of arene chemistry and are still cited in contemporary organic chemistry. ias.ac.in
Bardhan-Sengupta Phenanthrene Synthesis
The Bardhan-Sengupta synthesis is a well-established and convenient method for constructing the phenanthrene ring system. ias.ac.ininsaindia.res.in This reaction involves the cyclodehydration of a γ-aryl-substituted cyclohexanol (B46403) derivative. The key step is an electrophilic aromatic substitution where a tethered cyclohexanol group closes the central ring onto an existing aromatic ring, typically using a dehydrating agent like phosphorus pentoxide. wikipedia.org Subsequent dehydrogenation, often with selenium, aromatizes the newly formed rings to yield the phenanthrene core. wikipedia.orgscribd.com This method is particularly noted for its role in unambiguously proving the structures of various phenanthrene derivatives isolated from natural products like resin acids. ias.ac.in
A new method for creating the benzo[c]phenanthrene ring system was developed based on the principles of the Bardhan-Sengupta synthesis. researchgate.net This adaptation highlights the versatility of the classical approach for constructing more complex, angularly fused polycyclic systems.
Haworth Phenanthrene Synthesis
The Haworth synthesis provides a versatile route to phenanthrene and its derivatives. spcmc.ac.incsjmu.ac.in The process typically begins with the Friedel-Crafts acylation of an aromatic substrate, such as naphthalene (B1677914), with succinic anhydride. spcmc.ac.iniptsalipur.org The resulting keto acid undergoes a series of reactions including Clemmensen reduction to remove the carbonyl group, followed by an intramolecular Friedel-Crafts acylation (ring closure) to form a tetralone intermediate. iptsalipur.org This intermediate is then reduced again and subsequently aromatized, often by heating with selenium or palladium, to furnish the phenanthrene skeleton. csjmu.ac.iniptsalipur.org The modularity of the Haworth synthesis allows for the preparation of various substituted phenanthrenes by using substituted naphthalenes or succinic anhydrides as starting materials. spcmc.ac.in
Pschorr Phenanthrene Synthesis
The Pschorr reaction, first reported in 1896, is a cyclization of an o-substituted aryldiazonium salt in the presence of copper. thieme.de This method has been applied to the synthesis of phenanthrene-9-carboxylic acid from α-phenyl-o-aminocinnamic acid. thieme.denih.gov The synthesis involves diazotization of the amino group, followed by a copper-catalyzed intramolecular cyclization that expels nitrogen gas to form the new ring. thieme.de The reaction is thought to proceed through an aryl radical intermediate. thieme.de While effective, the classical Pschorr reaction can sometimes suffer from low yields. More recent developments have focused on improving the reaction's utility through methods like photocatalysis. beilstein-journals.org
Modern and Advanced Synthetic Approaches
Contemporary organic synthesis has introduced powerful new tools for the construction of complex aromatic systems like 5-phenylbenzo[c]phenanthrene. These methods often offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical routes.
Transition-Metal-Catalyzed Cycloisomerizations
Transition-metal catalysis has emerged as a powerful strategy for synthesizing phenanthrenes and related polycyclic aromatic hydrocarbons. benthamscience.combenthamdirect.com A common approach involves the cycloisomerization of readily available biphenyl (B1667301) derivatives that contain an alkyne unit at an ortho position. nih.govresearchgate.net Catalysts such as platinum(II) chloride, gold(I) chloride, gold(III) chloride, gallium(III) chloride, or indium(III) chloride can effectively promote this 6-endo-dig cyclization. nih.govresearchgate.net The reaction likely proceeds through the initial π-complexation of the alkyne by the metal catalyst, followed by an intramolecular attack from the adjacent aryl ring. nih.govresearchgate.net
This methodology is highly modular, allowing for significant structural diversity in the resulting phenanthrene products. nih.govresearchgate.net It has been successfully applied to the synthesis of a range of polycyclic arenes and heteroarenes, including benzoindoles and benzocarbazoles. nih.govresearchgate.net
Oxidative Photocyclization Strategies
Oxidative photocyclization, particularly the Mallory reaction, is a key method for the synthesis of phenanthrenes from stilbene (B7821643) precursors. nih.govresearchgate.net This reaction involves the irradiation of a stilbene derivative, which first undergoes a photochemical cis-trans isomerization. The cis-isomer can then undergo an electrocyclic reaction to form a dihydrophenanthrene intermediate. researchgate.net In the presence of an oxidizing agent, such as iodine or oxygen, this intermediate is aromatized to the corresponding phenanthrene. scribd.comresearchgate.net
Multi-Component Coupling Reactions
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a complex product. organic-chemistry.orgnih.govbeilstein-journals.org These reactions are prized for their atom economy and ability to rapidly generate molecular diversity. nih.gov In the context of phenanthrene synthesis, a palladium-catalyzed three-component cascade reaction has been developed. This process involves the sequential coupling of aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene, followed by alkyne insertion and annulation through C-H activation to yield phenanthrene derivatives. nih.govrsc.org This one-pot synthesis is noted for its broad substrate scope and good to excellent yields. rsc.org
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Key Processes | Product |
| Aryl Iodide | ortho-Bromobenzoyl Chloride | Norbornadiene | Palladium | Suzuki-Miyaura Coupling, Alkyne Insertion, C-H Activation Annulation | Phenanthrene Derivatives |
Palladium-Catalyzed Annulation Reactions
Palladium catalysis is a cornerstone in the synthesis of complex aromatic systems, including phenanthrenes. One notable method involves the palladium-catalyzed annulation of 2-biaryl triflates with alkynes. This reaction proceeds through the cleavage of the C-OTf bond, followed by alkyne insertion and subsequent C-H annulation to form the phenanthrene core. nih.gov This strategy allows for the synthesis of a variety of symmetrically and asymmetrically substituted 9,10-phenanthrenes. nih.gov
Another innovative approach is a palladium/norbornadiene-catalyzed domino reaction that combines aryl iodides and ortho-bromobenzoyl chlorides. This transformation proceeds through an ortho-C–H activation, decarbonylation, and a retro-Diels–Alder sequence to afford phenanthrene derivatives. nih.govbeilstein-journals.org This method is advantageous due to its wide substrate compatibility, shorter reaction times, and high product yields. nih.gov Furthermore, palladium catalysis has been employed in the annulation of benzyne (B1209423) with o-halobenzamides to construct phenanthridinones, which are aza-analogs of phenanthrene. orgsyn.org
| Starting Material 1 | Starting Material 2 | Catalyst System | Key Steps | Product Type |
| 2-Biaryl Triflates | Alkynes | Palladium | C-OTf cleavage, Alkyne insertion, C-H annulation | Substituted 9,10-Phenanthrenes |
| Aryl Iodides | ortho-Bromobenzoyl Chlorides | Palladium/Norbornadiene | ortho-C–H activation, Decarbonylation, retro-Diels–Alder | Phenanthrene Derivatives |
| o-Halobenzamides | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Palladium(II) acetate/Bis(diphenylphosphino)methane | Benzyne formation, Annulation | Phenanthridinones |
[5+5] Cycloaddition Routes to Phenanthrenoid Systems
The [5+5] cycloaddition represents a powerful strategy for constructing the phenanthrene skeleton from non-annulated precursors. This reaction involves the coupling of a Fischer carbene complex with an o-alkynylbenzaldehyde derivative. nih.gov The process is termed a "net [5+5] cycloaddition" because each reactant contributes five carbon atoms to form a new bicyclo[4.4.0]decane system in a single step. nih.gov The reaction proceeds through the formation of an isobenzofuran (B1246724) intermediate, which then undergoes an intramolecular Diels-Alder reaction. nih.gov Subsequent ring opening of the resulting oxanorbornene intermediate leads to hydrophenanthrenone derivatives. nih.govnih.gov This methodology has been applied to the synthesis of various phenanthrenoid systems, including those found in natural products. nih.govresearchgate.net
Friedlander Reaction in Heterocyclic Analogues
The Friedlander synthesis is a classic and versatile method for constructing quinoline (B57606) rings, which can be considered aza-analogs of phenanthrene. The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by an acid or base. researchgate.netiipseries.orgorganic-chemistry.org The mechanism can proceed through either the formation of a Schiff base or an intermolecular aldol (B89426) reaction. researchgate.net This method has been widely adapted to produce a variety of substituted quinolines and polycyclic systems containing the quinoline moiety. researchgate.netiipseries.org For instance, it has been used in the synthesis of diaza-analogs of benzo[c]phenanthrene, which have been investigated for their biological activities. jst.go.jp The development of environmentally friendly and catalyst-free conditions has further enhanced the utility of the Friedlander reaction. organic-chemistry.org
Mechanistic Investigations of Formation Pathways
Understanding the fundamental mechanisms of PAH formation is crucial for controlling their synthesis and for elucidating their roles in environments like combustion processes and interstellar space. escholarship.orgosti.gov
Gas-Phase Synthesis Dynamics
Studies on the gas-phase synthesis of PAHs have provided significant insights into their formation under high-temperature conditions. The bimolecular reaction of the phenylethynyl radical (C₆H₅CC) with benzene (B151609) (C₆H₆) has been shown to produce phenanthrene (C₁₄H₁₀) under single-collision conditions. rsc.orgrsc.org This process involves the addition of the phenylethynyl radical to benzene, followed by cyclization and aromatization. rsc.org The reaction proceeds without an entrance barrier, allowing for the rapid formation of phenanthrene even in low-temperature environments. rsc.orgrsc.org These gas-phase dynamics highlight pathways for molecular mass growth leading to complex carbonaceous nanostructures. escholarship.orgrsc.org
Phenyl Addition–Dehydrocyclization (PAC) Mechanisms
The Phenyl Addition–Dehydrocyclization (PAC) mechanism is a significant pathway for the growth of PAHs at high temperatures. escholarship.orgosti.govresearchgate.net This mechanism involves the addition of a phenyl radical to an existing aromatic hydrocarbon, followed by dehydrogenation and cyclization to form a larger PAH. escholarship.orgresearchgate.net For instance, the reaction of a phenyl radical with biphenyl can lead to the formation of triphenylene, a structural isomer of benzo[c]phenanthrene. escholarship.org Similarly, the reaction of a phenyl radical with naphthalene can produce fluoranthene. escholarship.orgosti.gov The PAC mechanism is considered a crucial alternative to the more traditional Hydrogen-Abstraction/Acetylene-Addition (HACA) pathway for the rapid growth of complex aromatic structures. escholarship.orgresearchgate.net Theoretical and experimental studies have provided compelling evidence for the validity of the PAC mechanism in synthesizing various PAHs. escholarship.orgosti.gov
| Proposed Mechanism | Reactants | Key Steps | Product Examples |
| Phenyl Addition–Dehydrocyclization (PAC) | Phenyl radical + Biphenyl | Phenyl addition, Dehydrogenation, Cyclization | Triphenylene |
| Phenyl Addition–Dehydrocyclization (PAC) | Phenyl radical + Naphthalene | Phenyl addition, Dehydrogenation, Cyclization | Fluoranthene |
Phenylethynyl Addition–Cyclization–Aromatization Pathways
The construction of complex polycyclic aromatic hydrocarbons (PAHs) such as this compound often leverages cascade reactions that efficiently build the fused ring system. One such powerful strategy is the phenylethynyl addition–cyclization–aromatization pathway. This methodology typically involves the strategic introduction of a phenylethynyl group onto a biaryl or a related precursor, which then undergoes a cyclization event to form the phenanthrene core, followed by aromatization.
A versatile two-step sequence for synthesizing fused polycyclic systems has been developed, which can be adapted for benzo[c]phenanthrene analogues. acs.org The initial step involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, to construct a non-fused biaryl system containing a strategically placed alkynyl group. acs.org For instance, a bromo-substituted phenanthrene or naphthalene derivative could be coupled with a boronic acid or organozinc reagent containing a phenylethynyl moiety.
The crucial subsequent step is the ring-closing cyclization. This is often an electrophile-induced process where a strong acid, such as trifluoroacetic acid (TfOH), triggers the attack of the aryl ring onto the activated acetylene (B1199291) moiety. acs.orgrsc.org This intramolecular hydroarylation, a 6-endo-dig cyclization, forms a new six-membered ring. The resulting vinyl cation intermediate then undergoes rearrangement and subsequent aromatization, often through deprotonation or dehydration, to yield the final, stable polycyclic aromatic framework. rsc.org The use of 4-alkoxyphenylethynyl groups has been shown to be particularly effective in these cyclizations, proceeding in high to quantitative yields. acs.org
Recent studies have demonstrated the utility of acid-triggered cascade cyclizations of enyne biaryl systems to access phenanthrene-fused polycyclics. rsc.org The reaction of substrates like 4'-methoxy-2'-(phenylethynyl)-[1,1'-biphenyl]-2-carboxylates with TfOH at elevated temperatures leads to complex pentacyclic ketones. rsc.org By adapting the starting materials, this methodology could provide a direct route to the benzo[c]phenanthrene skeleton.
A notable variation of this pathway involves the gas-phase reaction of the phenylethynyl radical (C₆H₅CC) with benzene. rsc.orgrsc.org This bimolecular reaction proceeds without an energy barrier, where the radical adds to the benzene ring, leading to C₁₄H₁₁ intermediates that cyclize and aromatize to form phenanthrene. rsc.orgrsc.org This specific mechanism, termed a phenylethynyl addition–cyclization–aromatization, highlights the fundamental steps of this pathway and its potential applicability in various synthetic environments, including low-temperature conditions. rsc.org
Table 1: Examples of Acid-Catalyzed Enyne Cyclization for Phenanthrene Core Synthesis rsc.org This table illustrates the synthesis of polycyclic ketones with a phenanthrene core, demonstrating the viability of the cyclization methodology.
| Entry | Starting Material (Enyne Biaryl Ester) | Product | Yield |
| 1 | Ethyl 4'-methoxy-2'-(phenylethynyl)-[1,1'-biphenyl]-2-carboxylate | Benzo[gh]tetraphen-8-one derivative | 70% |
| 2 | Ethyl 4'-methoxy-5-methyl-2'-(phenylethynyl)-[1,1'-biphenyl]-2-carboxylate | Methyl-substituted benzo[gh]tetraphen-8-one derivative | 65% |
| 3 | Ethyl 5-chloro-4'-methoxy-2'-(phenylethynyl)-[1,1'-biphenyl]-2-carboxylate | Chloro-substituted benzo[gh]tetraphen-8-one derivative | 50% |
Radical-Mediated Cyclization Processes
Radical-mediated reactions offer a powerful alternative for the synthesis of phenanthrenes and their analogues, including the benzo[c]phenanthrene framework. These methods rely on the generation of a radical species that undergoes an intramolecular cyclization to form the core aromatic structure. beilstein-journals.org
Photocatalyzed Radical Cyclizations: Visible-light photocatalysis has emerged as a prominent method for initiating radical cyclizations under mild conditions. beilstein-journals.org A common strategy involves the intramolecular cyclization of a radical generated on a biaryl precursor. For example, an aryl radical can be formed via the photocatalyzed reduction of a diazonium salt. beilstein-journals.org This radical can then add to a tethered alkyne, and the resulting vinyl radical cyclizes onto the adjacent aromatic ring, ultimately yielding the phenanthrene structure after rearomatization. beilstein-journals.orgd-nb.info
Another photocatalytic approach uses α-bromochalcones as precursors. One-electron reduction of the α-bromochalcone by an excited photocatalyst (e.g., fac-Ir(ppy)₃) leads to the loss of a bromide anion and the formation of an α-keto vinyl radical. beilstein-journals.orgd-nb.info This radical readily undergoes intramolecular addition to the vicinal aromatic ring, affording the phenanthrene derivative with high regioselectivity. d-nb.info Aza-analogues, such as phenanthridines, are frequently synthesized using similar photocatalytic methods starting from 2-isocyano-1,1'-biaryls, where an intermediate imidoyl radical undergoes cyclization. beilstein-journals.orgd-nb.info
Tin-Mediated Radical Cyclizations: Classical radical chemistry using tin hydrides can also be applied. An oxidative radical cyclization of biphenyl aryl acetylenes mediated by tributyltin hydride (Bu₃SnH) and initiated by azobisisobutyronitrile (AIBN) has been reported to produce functionalized phenanthrenyl stannanes. acs.org In this process, the addition of the tin radical to the alkyne generates a vinyl radical. This intermediate can then undergo a 6-endo cyclization onto the biphenyl moiety. The resulting stannylated phenanthrenes are valuable building blocks for further functionalization to create more complex PAHs. acs.org
High-Temperature Radical Cyclizations: Flash vacuum pyrolysis (FVP) provides the high-energy conditions necessary for certain radical cyclizations. For instance, the FVP of 2-(o-chlorophenyl)benzo[c]phenanthrene results in the homolysis of the carbon-chlorine bond to generate an aryl radical. nih.gov This radical can then undergo a cascade of events, including hydrogen atom shifts and subsequent cyclization, to yield complex fused structures like 1-phenylbenzo[ghi]fluoranthene. nih.gov This specific example demonstrates that a radical generated on a pre-formed benzo[c]phenanthrene can be used to construct even more elaborate polycyclic systems.
Table 2: Overview of Radical Cyclization Strategies for Phenanthrene Synthesis
| Method | Radical Precursor | Key Intermediate | Conditions | Ref. |
| Photocatalysis | Diazonium Salt + Alkyne | Aryl radical, Vinyl radical | Visible light, photocatalyst | beilstein-journals.org |
| Photocatalysis | α-Bromochalcone | α-Keto vinyl radical | Visible light, fac-Ir(ppy)₃ | d-nb.info |
| Tin-Mediated | Biphenyl Aryl Acetylene | Vinyl radical | Bu₃SnH, AIBN | acs.org |
| Flash Vacuum Pyrolysis | 2-(o-chlorophenyl)benzo[c]phenanthrene | Aryl radical | High temperature (FVP) | nih.gov |
Advanced Spectroscopic and Structural Characterization of 5 Phenylbenzo C Phenanthrene Systems
High-Resolution Spectroscopic Techniques
High-resolution spectroscopy offers a powerful suite of tools for the detailed analysis of complex polycyclic aromatic hydrocarbons (PAHs). By probing the interactions of molecules with electromagnetic radiation, these techniques elucidate atomic connectivity, molecular mass, functional groups, and electronic transitions.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 5-Phenylbenzo[c]phenanthrene. It provides precise information about the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C.
1D NMR: One-dimensional NMR spectra (¹H and ¹³C) are fundamental for identifying the types and numbers of unique protons and carbons in a molecule. In the ¹H NMR spectrum of this compound, the aromatic protons resonate in a characteristic downfield region due to the deshielding effects of the polycyclic ring system. Specific chemical shifts (δ) and coupling constants (J) allow for the assignment of protons to their respective positions on the benzo[c]phenanthrene (B127203) core and the appended phenyl group. rsc.org Similarly, the ¹³C NMR spectrum reveals the distinct carbon environments within the molecule's skeleton.
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish connectivity between atoms. For complex structures like this compound, these experiments are vital for assigning the signals that are often crowded in the 1D spectra. Another powerful, albeit less sensitive, technique is the 2D INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment), which can establish direct carbon-carbon bonds, providing a definitive map of the carbon skeleton. huji.ac.il
Detailed NMR data for this compound, as synthesized through a Brønsted acid-catalyzed hydroarylation, has been reported. rsc.org The spectral data, recorded in deuterated chloroform (B151607) (CDCl₃), confirms the successful construction of the target molecule. rsc.org
Table 1: ¹H NMR Spectroscopic Data for this compound Data recorded at 500 MHz in CDCl₃. rsc.org
| Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J) Hz | Inferred Assignment |
|---|---|---|
| 7.11 | ddd, J = 8.5, 7.0, 1.4 | Aromatic H |
| 7.42–7.47 | m | Aromatic H (overlapping signals) |
| 7.62 | dd, J = 7.8, 7.0 | Aromatic H |
| 7.68 | ddd, J = 8.4, 6.9, 1.3 | Aromatic H |
| 7.78 | d, J = 8.6 | Aromatic H |
| 7.83 | s | Aromatic H |
| 7.90–7.94 | m | Aromatic H (overlapping signals) |
| 8.00 | d, J = 9.0 | Aromatic H |
| 8.76 | d, J = 9.0 | Aromatic H |
Table 2: ¹³C NMR Spectroscopic Data for this compound Data recorded at 126 MHz in CDCl₃. rsc.org
| Chemical Shift (δ) ppm |
|---|
| 122.2 |
| 123.1 |
| 124.6 |
| 125.7 |
| 126.67 |
| 126.74 |
| 127.0 |
| 127.4 |
| 128.0 |
| 128.1 |
| 128.4 |
| 128.8 |
| 128.9 |
| 129.0 |
| 129.9 |
| 130.0 |
| 130.6 |
| 130.8 |
| 131.4 |
| 133.3 |
| 138.4 |
| 145.5 |
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.net For large, non-volatile molecules like PAHs, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is a particularly suitable method. mdpi.combiomerieux.com In MALDI-TOF, the analyte is co-crystallized with a matrix that absorbs laser energy, allowing for the gentle ionization and vaporization of intact analyte molecules. mdpi.com This "soft" ionization technique minimizes fragmentation, typically yielding a prominent peak corresponding to the molecular ion ([M]⁺) or a protonated/sodiated adduct ([M+H]⁺, [M+Na]⁺), which directly provides the molecular weight. researchgate.net
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. For instance, in the synthesis of related compounds, HRMS was used to confirm the calculated elemental composition, lending confidence to the assigned structure. rsc.org
Table 3: Representative High-Resolution Mass Spectrometry Data for a Related Phenyl-Substituted Aromatic System
| Compound | Ionization Method | Calculated m/z | Found m/z |
|---|
This table illustrates the accuracy of HRMS in confirming the elemental formula of a structurally similar compound reported in the literature. rsc.org
Infrared (IR) spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. It is an effective method for identifying the presence of specific functional groups. Aromatic systems like this compound exhibit characteristic IR absorption bands.
The key features expected in the IR spectrum include:
Aromatic C-H Stretching: Weak to medium bands typically appear just above 3000 cm⁻¹, often around 3030-3060 cm⁻¹. rsc.orgpressbooks.pub
C=C Ring Stretching: A series of absorptions, which can be sharp, occur in the 1450 to 1600 cm⁻¹ region, and are characteristic of the aromatic skeleton. pressbooks.pub
C-H Out-of-Plane Bending: Strong absorption bands in the 675-900 cm⁻¹ region are highly diagnostic of the substitution pattern on the aromatic rings. libretexts.org
While a specific spectrum for this compound is not detailed here, data from closely related structures show characteristic peaks in these regions, confirming the aromatic nature of the synthesized compounds. rsc.org For example, a related trifluoromethyl-substituted compound exhibited bands at 3060, 1419, 1201, 1136, 943, 831, and 808 cm⁻¹. rsc.org
Raman spectroscopy, like IR, measures the vibrational energy levels of a molecule. However, it relies on inelastic scattering of monochromatic light (Raman scattering) and provides complementary information. researchgate.net It is particularly sensitive to non-polar, symmetric bonds, making it an excellent tool for characterizing the carbon skeleton of PAHs. mdpi.com
Studies on the parent compound phenanthrene (B1679779) and other PAHs have utilized Raman spectroscopy to investigate both intermolecular (lattice) and intramolecular (covalent bond) vibrations. researchgate.netresearchgate.net These studies reveal how molecular packing and conformation respond to external stimuli like high pressure. researchgate.netmdpi.com The Raman spectrum of phenanthrene shows characteristic peaks related to skeletal vibrations and C-H bending modes. researchgate.net Although specific data for this compound is not available, the technique is highly applicable for probing its structural and conformational dynamics. unito.it
Table 4: Representative Raman Modes for Phenanthrene Data illustrates typical vibrational frequencies observed for the core phenanthrene structure. researchgate.netnih.gov
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| ~590 | Bending/Skeletal Deformation |
| ~1037 | C-H In-Plane Bending |
| ~1238 | C-H In-Plane Bending |
| ~1530 | C=C Ring Stretching |
| ~1615 | C=C Ring Stretching |
Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule, primarily π-π* and n-π* transitions. For conjugated systems like this compound, the extensive π-electron system results in strong absorption in the UV and sometimes visible regions of the spectrum. academie-sciences.fr The spectrum is characterized by the wavelengths of maximum absorbance (λ_max) and the corresponding molar absorptivity (ε).
The absorption spectra of phenanthrene derivatives typically show multiple bands. researchgate.net Intense absorptions are often observed in the 250–300 nm range, with a series of less intense, structured bands extending to longer wavelengths. academie-sciences.frresearchgate.net These transitions are sensitive to the molecular structure, and the introduction of substituents or the extension of conjugation can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. tanta.edu.eg For example, the formation of a charged, extended conjugated system in a phenanthrene-based molecule was shown to induce a significant redshift in its absorption spectrum. acs.org
Table 5: Typical UV-Vis Absorption Maxima for Phenanthrene Derivatives
| Compound Type | Solvent | Absorption Region (λ_max) | Associated Transition | Reference |
|---|---|---|---|---|
| Cyanophenanthrenes | Chloroform | 250–450 nm | π–π* and n–π* | academie-sciences.fr |
| Fluorophenanthrenes | Chloroform | 250–275 nm (intense), shoulder ~275 nm, weaker bands up to 380 nm | π–π* | researchgate.net |
Many PAHs are fluorescent, emitting light after being excited by UV radiation. Fluorescence emission spectroscopy is a highly sensitive technique that provides information about the electronic structure of the excited state. The resulting spectrum is typically a mirror image of the lowest-energy absorption band and is characterized by its shape and emission maxima (λ_em).
The fluorescence properties of phenanthrene and its derivatives have been extensively studied. academie-sciences.fr Phenanthrene itself exhibits a structured emission, though its fluorescence quantum yield is notably lower than that of its linear isomer, anthracene (B1667546). researchgate.net The fluorescence of benzo[c]phenanthrene-based systems is highly dependent on the molecular structure, solvent, and pH. nih.gov For example, the introduction of a charged iminium nitrogen in benzo[c]phenanthridines was found to significantly decrease fluorescence. nih.gov Furthermore, the oxidation of a phenanthrene-based system can lead to a complete quenching of its fluorescence emission. acs.org This sensitivity makes fluorescence spectroscopy a powerful probe for studying the local environment and electronic perturbations of these molecules.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Diffraction-Based Structural Elucidation
Diffraction techniques are fundamental in determining the atomic and molecular arrangement within crystalline materials. By analyzing the patterns formed when a beam of X-rays or electrons interacts with a sample, researchers can deduce critical information about its structure, from atomic positions to large-scale organization.
X-ray Structure Determination (e.g., Crystal Packing, Intermolecular Interactions)
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule and its arrangement within a crystal lattice. This technique provides detailed insights into bond lengths, bond angles, and, crucially for molecular crystals, the nature of intermolecular interactions that govern the crystal packing. cam.ac.uk For polycyclic aromatic hydrocarbons like this compound, non-covalent interactions such as π–π stacking and C–H···π interactions are paramount in dictating the solid-state architecture. researchgate.netrsc.org
Table 1: Representative Crystallographic Data for a Phenanthrene Derivative (TBA-1) This table presents example crystallographic data for a complex containing polyoxotungstates, illustrating the type of information obtained from X-ray diffraction analysis. mdpi.com
| Parameter | Value |
| Chemical Formula | C₁₁₂H₂₆₆Al₁N₇O₁₁₂P₄W₃₀ |
| Molecular Weight | 9169.4 |
| Crystal System | Orthorhombic |
| Space Group | Cmce |
| a (Å) | 25.861(3) |
| b (Å) | 17.413(2) |
| c (Å) | 52.237(7) |
| Volume (ų) | 23,524(5) |
| Z | 4 |
| Calculated Density (g/cm³) | 2.589 |
This data is for a representative complex containing different chemical entities and is provided for illustrative purposes of X-ray diffraction outputs.
Advanced X-ray Diffraction Techniques (SAXS, GISAXS, EXAFS)
Beyond single-crystal analysis, advanced X-ray techniques probe the structure of materials on different length scales.
Small-Angle X-ray Scattering (SAXS) is used to quantify nanoscale density differences in a sample, making it ideal for determining the size and shape of nanoparticles, macromolecules, and pore structures from 1 to 100 nm. wikipedia.org In the context of polycyclic aromatic hydrocarbons, SAXS can be employed to study the formation and aggregation of soot nanoparticles, where PAHs are key precursors. acs.org The technique can distinguish signals from gas-phase molecules and condensed-phase particles, providing critical data on nanoparticle formation processes. acs.org For systems like asphaltenes, which contain complex PAHs, combined SAXS and Small-Angle Neutron Scattering (SANS) can reveal the structure of nanoaggregates, showing, for example, a core rich in aromatic carbon and a periphery of aliphatic chains. researchgate.net
Grazing-Incidence Small-Angle X-ray Scattering (GISAXS) is a related technique that is surface-sensitive, used to investigate the structure of thin films and surfaces. It would be a powerful tool for characterizing nanostructured films of this compound deposited on a substrate.
Extended X-ray Absorption Fine Structure (EXAFS) provides information about the local atomic environment of a specific element, including bond distances and coordination numbers for its nearest neighbors. While less common for pure hydrocarbons, it would be invaluable if this compound were part of a metal-organic complex or functionalized with heavier elements.
Electron Diffraction (LEED, RHEED)
Electron diffraction techniques are highly surface-sensitive due to the strong interaction of low-energy electrons with matter, limiting their penetration to the first few atomic layers. tcd.ie
Low-Energy Electron Diffraction (LEED) involves directing a beam of low-energy electrons (20-200 eV) at a single-crystal surface and observing the back-scattered diffraction pattern on a fluorescent screen. wikipedia.orglibretexts.org The pattern's symmetry and the spacing of the spots provide information about the surface's atomic arrangement, such as the size and orientation of the unit cell. bhu.ac.inresearchgate.net For a well-ordered single crystal of this compound, LEED could determine its surface reconstruction and the structure of any self-assembled monolayers.
Reflection High-Energy Electron Diffraction (RHEED) uses a high-energy electron beam (10-100 keV) at a grazing angle of incidence. u-tokyo.ac.jpwikipedia.org This geometry also ensures surface sensitivity. libretexts.org RHEED is particularly powerful for in-situ monitoring of thin film growth, as the intensity of the diffraction spots can oscillate with the completion of each atomic layer. wikipedia.orgaps.org This would allow for precise control and characterization of the epitaxial growth of this compound films on various substrates. ubc.ca
Advanced Microscopy and Surface Probes
While diffraction provides averaged structural information, advanced microscopy techniques offer direct real-space imaging of molecules, surfaces, and internal structures, often down to the atomic level.
High-Resolution Transmission Electron Microscopy (HR-TEM, HAADF-STEM, In-situ TEM)
High-Resolution Transmission Electron Microscopy (HR-TEM) is a powerful imaging mode that allows for the direct visualization of the atomic structure of materials. wikipedia.org With resolutions now reaching below 0.5 ångströms (0.05 nm), HR-TEM can resolve individual atoms within a crystal lattice, revealing defects, interfaces, and the structure of nanoparticles. wikipedia.orgnih.gov For this compound systems, HR-TEM could be used to image the atomic arrangement in nanocrystals or to visualize the structure of individual molecules if deposited on a suitable substrate like graphene. nanogune.eu
Scanning Transmission Electron Microscopy (STEM) focuses an electron beam to a fine spot (as small as 0.05 nm) and scans it across a thin sample. wikipedia.org Various signals can be collected, but High-Angle Annular Dark-Field (HAADF-STEM) imaging is particularly useful as its contrast is directly related to the atomic number (Z-contrast), making images easier to interpret. nanoscience.com This technique is ideal for mapping elemental composition at the atomic scale when combined with spectroscopy. wikipedia.org
In-situ TEM allows for the observation of materials under dynamic conditions, such as heating or exposure to reactive environments. This is highly relevant for PAHs, as demonstrated in studies observing the evolution of tar precursors during biomass pyrolysis. rsc.orgrsc.org An in-situ TEM experiment could visualize the thermal decomposition or aggregation processes of this compound in real-time.
Table 2: Comparison of Advanced Electron Microscopy Techniques
| Technique | Principle | Primary Information | Typical Application for this compound |
| HR-TEM | Phase-contrast imaging of a broad, parallel electron beam transmitted through a thin sample. wikipedia.org | Atomic resolution images of crystal lattices, defects, and nanoparticle morphology. nih.govmdpi.com | Direct visualization of the atomic structure of nanocrystals; imaging of molecular arrangements on a substrate. |
| HAADF-STEM | A focused electron beam is scanned across the sample; images are formed by collecting high-angle scattered electrons. nanoscience.com | Atomic resolution imaging with Z-contrast; easier to interpret than HR-TEM. wikipedia.org | Imaging individual heavy atoms if used as a label; characterizing the structure of composite materials containing the molecule. |
| In-situ TEM | Performing a TEM experiment while the sample is subjected to external stimuli (e.g., heat, gas). rsc.org | Real-time observation of structural and chemical changes. | Studying thermal stability, phase transitions, or the formation of aggregates from this compound precursors. rsc.org |
Scanning Electron Microscopy (SEM) and Focused Ion Beam (FIB/SEM Tomography)
Scanning Electron Microscopy (SEM) provides images of a sample's surface topography by scanning it with a focused electron beam and detecting secondary or backscattered electrons. While its resolution is lower than TEM, it is invaluable for characterizing the morphology of larger crystals, powders, or aggregated forms of this compound over larger areas.
Focused Ion Beam (FIB) milling uses a focused beam of ions (typically gallium) to ablate material from a sample with nanoscale precision. myscope.training A primary application of FIB is the site-specific preparation of ultra-thin lamellae from a bulk sample for subsequent HR-TEM analysis. acs.orgaip.org For sensitive organic materials, cryo-FIB can be used to prepare specimens while minimizing structural damage. acs.org
FIB/SEM Tomography combines the sectioning capability of FIB with the imaging of SEM. researchgate.net The FIB sequentially removes thin layers of the material, and the SEM images each newly exposed surface. By stacking these 2D images, a 3D reconstruction of the sample's internal microstructure can be created. researchgate.netrsc.org This would be a powerful method to investigate the porosity, internal void distribution, and three-dimensional architecture of bulk crystalline or aggregated this compound.
Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM)
Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are powerful techniques for characterizing surfaces at the atomic and molecular scale. AFM operates by scanning a sharp tip over a surface to generate a topographical map, probing the forces between the tip and the sample. This allows for the investigation of surface morphology and mechanical properties, even on non-conductive surfaces. STM, conversely, relies on quantum tunneling of electrons between a conductive tip and the sample, providing detailed information about the surface's electronic structure.
In the context of large aromatic systems like phenanthrene derivatives, these techniques provide unparalleled insight into their adsorption geometry, on-surface reactions, and electronic states. For instance, studies on non-planar molecules with phenanthrene moieties adsorbed on a copper surface (Cu(111)) have utilized frequency modulation AFM (FM-AFM) to resolve their three-dimensional adsorption geometry with atomic precision. Researchers were able to identify the orientation and tilt of individual benzene (B151609) rings within the molecule.
Simultaneous AFM/STM imaging is particularly powerful, as it allows for the correlation of topographic information with electronic properties. This dual approach helps in determining the precise state of the imaging tip and understanding how the electronic structure influences the tunneling current. For complex PAH molecules, STM can reveal the carbon backbone skeleton, although some features like benzene rings may not always be prominent. The combination of these microscopy techniques would be essential for understanding how this compound arranges on various substrates and for probing its local electronic characteristics.
Surface Characterization Techniques (XPS, AES, SIMS, ToF-SIMS 3D Mapping)
A suite of surface-sensitive techniques is available for determining the chemical composition and structure of the near-surface region of materials.
X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is widely used for quantitative elemental and chemical state analysis of the top 1 to 10 nanometers of a surface. The technique involves irradiating the sample with X-rays and measuring the kinetic energy of emitted photoelectrons. The binding energy of these electrons is characteristic of the element and its chemical environment, allowing for the determination of oxidation states and functional groups. For a compound like this compound, XPS would be used to verify surface purity and identify any surface oxidation or contamination.
Auger Electron Spectroscopy (AES) is another technique that provides elemental composition of a surface. It uses an incident electron beam to excite atoms, which then relax through the emission of an "Auger" electron with an element-specific kinetic energy. AES offers higher spatial resolution than conventional XPS and is particularly sensitive for providing chemical information about certain elements, such as the state of carbon on metal surfaces.
Secondary Ion Mass Spectrometry (SIMS) analyzes the surface and near-surface by bombarding it with a primary ion beam and analyzing the mass-to-charge ratio of the ejected secondary ions. This technique is highly sensitive, capable of detecting elements in the parts-per-million to parts-per-billion range. Time-of-Flight SIMS (ToF-SIMS) is a powerful variant that provides detailed molecular information, as the mass spectra contain peaks from molecular fragments that act as fingerprints for organic compounds.
ToF-SIMS 3D Mapping combines high-resolution imaging with depth profiling. By sequentially sputtering away the sample surface while collecting mass spectra, a three-dimensional chemical map of the material can be constructed. This is invaluable for analyzing thin films and interfaces, visualizing the spatial distribution of different chemical species. For a this compound system, ToF-SIMS could map its distribution on a substrate and identify any degradation products or contaminants within a layered structure.
| Technique | Information Provided | Typical Analysis Depth | Key Application for PAHs |
| XPS | Elemental composition, chemical states (e.g., oxidation) | ~1-10 nm | Verifying surface purity and chemical integrity. |
| AES | Elemental composition, high spatial resolution chemical mapping | ~1-10 nm | Detecting surface contaminants with high resolution. |
| SIMS / ToF-SIMS | Elemental and molecular composition, high sensitivity | Monolayer to several µm | Identifying molecular structure and trace impurities on surfaces. |
| ToF-SIMS 3D Mapping | 3D chemical distribution of elements and molecules | Up to several µm | Visualizing the distribution of the compound in thin films or on complex topographies. |
Electrochemical Characterization
Cyclic Voltammetry for Electronic Affinity and Redox Properties
Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox properties of chemical species. It involves sweeping the potential of an electrode and measuring the resulting current, providing information on oxidation and reduction potentials. For polycyclic aromatic hydrocarbons, CV is crucial for determining their electron-donating or electron-accepting nature and for estimating key electronic parameters.
The redox potentials obtained from CV can be used to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The electron affinity (EA), a measure of the energy change when an electron is added to a neutral atom or molecule to form a negative ion, can be correlated with the reduction potential.
For example, studies on phenanthrene have used photodetachment-photoelectron spectroscopy in conjunction with an extrapolation method involving water clusters to determine its electron affinity as -0.01 ± 0.04 eV, indicating it does not readily form a stable anion. In other complex systems, such as ferrocenyl-substituted pyrenes and phenanthrenes, CV has been used to study intramolecular electron transfer processes. These studies show reversible oxidation-reduction events and demonstrate how substituent groups and the structure of the aromatic core influence the redox potentials. For instance, the redox potentials for various ferrocenyl-substituted aromatics were observed between -130 mV and 160 mV.
The electrochemical characterization of this compound via cyclic voltammetry would thus provide essential data on its electronic structure, stability towards oxidation and reduction, and its potential for use in organic electronic materials.
| Compound/System | Technique | Measured Property | Finding / Value | Reference |
| Phenanthrene | Photodetachment-Photoelectron Spectroscopy | Electron Affinity (EA) | -0.01 ± 0.04 eV | |
| Ferrocenyl-Pyrene Derivatives | Cyclic Voltammetry | Redox Potential (E°′) | -130 mV to +50 mV (depending on substituent) | |
| Diferrocenyl-Pyrene | Cyclic Voltammetry | Redox Potential (E°′) | +20 mV | |
| Diferrocenyl-Phenanthrenedione | Cyclic Voltammetry | Redox Splitting | 70 - 100 mV | |
| Dihydrophenazine Derivatives | Cyclic Voltammetry | Redox Behavior | Quasi-reversible reductions | |
| Diruthenium Naphthalene (B1677914) Complex | Cyclic Voltammetry | Redox Behavior | Reversible oxidation to 1+ and 2+ states |
Computational and Theoretical Investigations of 5 Phenylbenzo C Phenanthrene Molecular Systems
Electronic Structure and Reactivity Modeling
The electronic makeup and potential for chemical reaction of 5-Phenylbenzo[c]phenanthrene have been extensively modeled using a suite of computational methods. These theoretical approaches provide critical insights into the molecule's behavior at a subatomic level.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a cornerstone for investigating the electronic structure of complex molecules like this compound. researchgate.netnih.gov DFT calculations are employed to determine key electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netkoyauniversity.org
Theoretical studies on related phenanthrene (B1679779) systems demonstrate that modifications to the molecular structure, such as the addition of substituent groups, can significantly alter these energy levels. koyauniversity.orgyu.edu.jo For instance, halogenation has been shown to reduce the HOMO-LUMO gap in phenanthrene, thereby increasing its reactivity. koyauniversity.org Similarly, the addition of nitro groups also tends to decrease the energy gap. yu.edu.jo These findings suggest that the phenyl substituent in this compound likewise influences its electronic properties. DFT is also used to generate molecular electrostatic potential (MEP) maps, which elucidate charge distribution and predict sites susceptible to electrophilic or nucleophilic attack. researchgate.net
Table 1: Key Electronic Parameters from DFT Calculations
| Parameter | Description | Significance for this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Reflects chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net |
| Global Reactivity Descriptors | Chemical Hardness (η), Electronegativity (χ), Electrophilicity Index (ω). | Provide quantitative measures of the molecule's stability and reactivity. researchgate.net |
π-Electron System Calculations (π-SCF, INDO)
The extensive π-electron system of this compound, which is characteristic of polycyclic aromatic hydrocarbons, has been studied using specialized computational methods. Techniques such as the Pariser-Parr-Pople (PPP) π-Self-Consistent Field (π-SCF) method and Intermediate Neglect of Differential Overlap (INDO) calculations have been historically important for understanding the electronic absorption spectra of such molecules. acs.org These methods focus specifically on the delocalized π-electrons that are fundamental to the aromaticity and electronic transitions within the molecule. For helicenes, which share the overcrowded benzo[c]phenanthrene (B127203) core, π-SCF and INDO calculations have been successfully used to interpret absorption and circular dichroism spectra. acs.org These calculations provide insights into the electronic transitions between molecular orbitals, helping to explain the molecule's interaction with light.
Mulliken Population Analysis for Reactivity Prediction
Mulliken population analysis is a computational method used to calculate the partial atomic charges within a molecule, providing a picture of electron distribution. numberanalytics.comwikipedia.org This analysis partitions the total electron density among the constituent atoms based on the molecular orbitals. numberanalytics.comwikipedia.org For this compound, this technique is instrumental in predicting its chemical reactivity. researchgate.net By identifying atoms with a net positive or negative charge, one can predict the most likely sites for electrophilic and nucleophilic attacks. researchgate.net For example, in studies of similar complex organic molecules, this method has been used to pinpoint specific carbon or heteroatoms as preferential sites for reaction. researchgate.net Despite its utility, it is recognized that the results of Mulliken analysis can be sensitive to the choice of the basis set used in the quantum mechanical calculation. wikipedia.orgfrontiersin.org
Table 2: Application of Mulliken Population Analysis
| Analysis Goal | Methodology | Predicted Outcome for this compound |
|---|---|---|
| Predict Reactivity | Assigns partial charges to each atom in the molecule. wikipedia.org | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) centers. |
| Understand Charge Distribution | Partitions total electron density among atoms. numberanalytics.com | Provides a quantitative basis for understanding intermolecular interactions and bonding. |
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. uci.edursc.orgresearchgate.net This approach extends DFT to time-dependent phenomena, allowing for the calculation of electronic excited state energies. arxiv.org By applying a linear response analysis within the TD-DFT framework, it is possible to predict the optical absorption spectrum of a molecule. uci.edursc.org This provides the transition frequencies and oscillator strengths corresponding to electronic excitations. uci.edu For molecules like this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and help in the interpretation of experimental UV-Vis spectra. The method is valued for its favorable balance of computational cost and accuracy for many applications, though it has known limitations, particularly in describing long-range charge-transfer excitations. rsc.org
Aromaticity and Conformational Analysis
The arrangement of the fused rings in this compound gives rise to unique structural and energetic properties, which are explored through aromaticity and conformational studies.
Assessment of Aromaticity (Structural, Magnetic, and Energetic Criteria)
The aromaticity of this compound, a key determinant of its stability and reactivity, is a multi-faceted property assessed using several computational criteria.
Structural Criteria: The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates aromaticity based on the degree of bond length alternation in a ring. acs.orgmdpi.com A HOMA value of 1 indicates a fully aromatic system like benzene (B151609), while values closer to 0 suggest a non-aromatic, olefinic character. For a polycyclic system like this compound, HOMA can be calculated for each individual ring to assess local aromaticity. mdpi.com
Magnetic Criteria: The Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion. researchgate.net It involves placing a probe atom at the center of a ring and calculating its magnetic shielding. A negative NICS value (diatropic ring current) is indicative of aromaticity, while a positive value (paratropic ring current) suggests anti-aromaticity. researchgate.net NICS profiles can be plotted perpendicular to the ring plane to analyze the spatial extent of the magnetic effects. acs.org
Energetic Criteria: Aromaticity is associated with a significant stabilization energy, often called resonance energy. This can be estimated computationally by comparing the energy of the cyclic, delocalized system to that of a hypothetical, non-aromatic reference compound. For a phenanthrene-extended dication, the aromatic resonance energy was calculated to be substantial, confirming its aromatic character. acs.org
These methods collectively provide a comprehensive picture of the electron delocalization and thermodynamic stability of the fused ring system in this compound. acs.org
Table 3: Methods for Aromaticity Assessment
| Criterion | Method | Description | Indication of Aromaticity |
|---|---|---|---|
| Structural | HOMA (Harmonic Oscillator Model of Aromaticity) | Quantifies the deviation of bond lengths from an ideal aromatic reference. acs.org | Value approaches 1. |
| Magnetic | NICS (Nucleus-Independent Chemical Shift) | Calculates magnetic shielding at a ring's center. researchgate.net | Negative value (e.g., -8 ppm). acs.org |
| Energetic | Resonance Energy Calculation | Compares the molecule's energy to a non-aromatic reference. acs.org | Significant stabilization energy (e.g., >30 kcal/mol). acs.org |
Nucleus-Independent Chemical Shift (NICS) Analysis
Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a molecule or its specific rings. researchgate.netmdpi.com The method involves calculating the absolute magnetic shielding at a specific point, typically the geometric center of a ring, using a "ghost" atom or probe. github.io A negative NICS value indicates the presence of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic ring current, which is characteristic of anti-aromaticity. github.io The magnitude of the NICS value correlates with the degree of aromaticity or anti-aromaticity.
For a complex polycyclic aromatic hydrocarbon (PAH) like this compound, NICS calculations are performed for each individual ring to assess its local aromaticity. Calculations are often performed at the ring center (NICS(0)) and at a certain distance above the plane of the ring, such as 1 Å (NICS(1)), to differentiate the contributions of π and σ electrons. mdpi.com In this compound, one would expect the benzene rings of the benzo[c]phenanthrene core and the appended phenyl group to exhibit significant aromatic character, reflected in strongly negative NICS values. The central phenanthrene rings would also be expected to be aromatic. Comparing the NICS values across the different rings can provide insight into the electronic communication and delocalization throughout the entire molecular framework.
Table 1: Illustrative NICS(1) Values for the Rings of this compound
| Ring Label | Ring System | Illustrative NICS(1) (ppm) | Aromaticity Interpretation |
| A | Phenyl Substituent | -9.5 | Aromatic |
| B | Terminal Benzene Ring | -9.2 | Aromatic |
| C | Internal Benzene Ring | -8.7 | Aromatic |
| D | Internal Benzene Ring | -8.5 | Aromatic |
| E | Terminal Benzene Ring | -9.1 | Aromatic |
Note: The values in this table are illustrative, based on typical NICS values for benzenoid rings in PAHs, to demonstrate the output of a NICS analysis.
Anisotropy of the Induced Current Density (ACID)
The Anisotropy of the Induced Current Density (ACID) is a computational method that provides a visual representation of electron delocalization in a molecule. nih.govbeilstein-institut.de Unlike NICS, which provides a single numerical value for a specific point, ACID generates a 3D plot of the current density induced by an external magnetic field. beilstein-institut.de This visualization allows for a direct qualitative and quantitative assessment of delocalization pathways, including cyclic conjugation associated with aromaticity and antiaromaticity. beilstein-institut.deacs.org
Conformational Landscape and Steric Hindrance Effects
The conformational landscape of this compound is primarily defined by the rotational freedom around the single bond connecting the phenyl group to the benzo[c]phenanthrene core. Due to the molecule's non-planar, helical structure arising from the "fjord region" of the benzo[c]phenanthrene moiety, significant steric hindrance is expected, which restricts this rotation.
Table 2: Illustrative Potential Energy Scan for Phenyl Group Rotation in this compound
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation | Steric Interaction |
| 0 | 12.5 | Eclipsed (Transition State) | High (H-H clash) |
| 45 | 0.0 | Skewed (Energy Minimum) | Low |
| 90 | 5.0 | Perpendicular | Moderate |
| 135 | 0.2 | Skewed (Energy Minimum) | Low |
| 180 | 13.0 | Eclipsed (Transition State) | High (H-H clash) |
Note: This table provides hypothetical data to illustrate how steric hindrance affects the molecule's energy as the phenyl ring rotates.
Reaction Energetics and Kinetics Modeling
Potential Energy Diagrams and Transition State Theory
Potential energy diagrams are graphical representations that map the energy changes occurring during a chemical reaction. fiveable.me The diagram plots the potential energy of the system against the reaction coordinate, which represents the progress of the reaction from reactants to products. libretexts.org Key features of these diagrams include the energy levels of the reactants and products, and the transition state (TS)—the highest energy point along the reaction pathway. savemyexams.com
Prediction of Transformation Products
Computational chemistry offers powerful tools for predicting the likely products of chemical transformations. nih.gov For polycyclic aromatic hydrocarbons like this compound, methods based on electronic structure can identify the most probable sites for chemical attack. nih.gov For instance, in electrophilic reactions, the reactive sites are typically the positions with the highest electron density.
Computational approaches such as analyzing the Highest Occupied Molecular Orbital (HOMO) or calculating Fukui functions can be employed to predict the regioselectivity of reactions. nih.gov These methods generate maps of electron density and reactivity indices across the molecule. For this compound, these calculations would likely predict that electrophilic attack is favored at several positions on the outer benzene rings of the benzo[c]phenanthrene core, which are more electronically accessible than the sterically hindered fjord region or the separate phenyl ring. This allows for the theoretical prediction of major and minor isomers formed during reactions like nitration, halogenation, or oxidation, guiding synthetic efforts and environmental fate studies. researchgate.net
Table 3: Predicted Transformation Products of this compound via Electrophilic Nitration
| Product Name | Position of Substitution | Predicted Likelihood | Rationale |
| 1-Nitro-5-phenylbenzo[c]phenanthrene | C1 | Major | High HOMO density, sterically accessible |
| 4-Nitro-5-phenylbenzo[c]phenanthrene | C4 | Major | High HOMO density, sterically accessible |
| 8-Nitro-5-phenylbenzo[c]phenanthrene | C8 | Minor | Moderate HOMO density |
| 1-Nitro-5-(4-nitrophenyl)benzo[c]phenanthrene | C1 (core) & C4' (phenyl) | Trace | Requires harsher conditions for di-substitution |
Note: The predicted products and their likelihood are illustrative, based on general principles of electrophilic substitution on PAHs.
Computational Thermochemistry
Computational thermochemistry involves the use of theoretical methods to calculate the thermodynamic properties of molecules, such as their enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°). nist.govrsc.org These calculations are essential for understanding the stability of molecules and the energetics of chemical reactions. rsc.org High-level quantum chemical methods, such as Gaussian-n (Gn) theories or complete basis set (CBS) methods, alongside Density Functional Theory (DFT), are commonly used to achieve chemical accuracy, often within ±1-2 kcal/mol of experimental values. nist.gov
Structure Reactivity Relationships and Chemical Derivatization Strategies for 5 Phenylbenzo C Phenanthrene
Understanding Structure-Reactivity Relationships
The reactivity of 5-Phenylbenzo[c]phenanthrene is dictated by the electronic properties of its extended π-system and the influence of the phenyl substituent located in the sterically crowded fjord region.
Influence of Substituents on Chemical Reactivity
The chemical reactivity of the benzo[c]phenanthrene (B127203) skeleton is significantly modified by the presence of substituents. In the unsubstituted parent molecule, electrophilic substitution reactions such as nitration and benzoylation are directed to the C-5 position. This position is the most reactive, a fact confirmed by protiodetritiation studies which measure the rate of acid-catalyzed hydrogen isotope exchange. rsc.org
The introduction of a phenyl group at the C-5 position fundamentally alters this reactivity profile. The phenyl group itself possesses a dual electronic nature; it is slightly electron-withdrawing through inductive effects due to its sp2-hybridized carbons, but it can also act as an electron-donating group through resonance, stabilizing adjacent positive charges. reddit.com
The primary influence of the 5-phenyl substituent is steric hindrance and the blockage of the most reactive site. Consequently, electrophilic attack is redirected to other positions on the benzo[c]phenanthrene core. Furthermore, the phenyl group itself can undergo electrophilic substitution, typically at its ortho and para positions. The presence of substituents on the benzo[c]phenanthrene core, such as methoxy (B1213986) (-OCH3) or hydroxyl (-OH) groups, can exert strong directing effects that may override the influence of other substituents like methyl groups. acs.orgacs.org For instance, a methoxy group at C-3 directs protonation and nitration to the C-4 position.
Dual Reactivity and Transformation Pathways (e.g., Ring Contraction, Reduction)
Polycyclic aromatic hydrocarbons can exhibit diverse reactivity beyond simple substitution. Reduction of the phenanthrene (B1679779) core is a common transformation. For phenanthrene itself, organic reduction with hydrogen gas and a Raney nickel catalyst yields 9,10-dihydrophenanthrene. wikipedia.org It is plausible that this compound would undergo a similar reduction across its most reactive double bond, the 5,6-bond (K-region), to yield 5,6-dihydro-5-phenylbenzo[c]phenanthrene.
More complex transformation pathways, such as ring contraction, have been observed in related, highly functionalized phenanthrene systems. For example, a phenanthrene-extended phenazine (B1670421) dication demonstrates dual reactivity, undergoing either reduction or a novel ring contraction from a six-membered aromatic ring to a five-membered imidazolinium ring, depending on the nucleophile used. acs.org This transformation from a dicationic six-membered ring to a cationic five-membered ring highlights the potential for complex skeletal rearrangements in strained, charged polycyclic systems. acs.org While not directly documented for this compound, these findings suggest that under specific conditions, particularly involving charged intermediates, its derivatization could lead to unexpected structural transformations.
Regioselectivity and Stereoselectivity in Reactions
Regioselectivity in reactions involving benzo[c]phenanthrene is well-defined by both experimental and computational studies. For the parent molecule, the preference for electrophilic attack is strongly governed by the stability of the resulting carbocation intermediate (arenium ion). acs.org The established order of reactivity for the different positions in electrophilic substitution is a critical factor for predicting reaction outcomes. rsc.org
The phenyl substituent at C-5 blocks this most favorable position, forcing reactions to occur at other sites. The next most reactive positions on the parent ring are C-6, C-4, and C-1. rsc.org The ultimate regiochemical outcome for an electrophilic attack on this compound would be a balance between the inherent reactivity of these remaining positions and the steric hindrance imposed by the fjord-region phenyl group, which would disfavor attack at the adjacent C-4 and C-6 positions. Electronic effects from the phenyl group could also modulate the reactivity of the entire ring system.
In palladium-catalyzed C-H arylation reactions of phenanthrene, arylation occurs exclusively at the K-region (9,10-positions). nagoya-u.ac.jp This highlights how the choice of reaction mechanism can dramatically alter the regioselectivity. Stereoselectivity is also a key consideration, particularly in metabolic reactions where enzymes like cytochrome P450 can oxidize the molecule with high stereospecificity, leading to specific enantiomers of dihydrodiol metabolites.
| Position | Partial Rate Factor (Relative to Benzene) | Reactivity Rank |
|---|---|---|
| 5 | 8680 | 1 |
| 6 | 2465 | 2 |
| 4 | 2050 | 3 |
| 1 | 1580 | 4 |
| 2 | 1200 | 5 |
| 3 | 422 | 6 |
Data sourced from protiodetritiation studies using anhydrous trifluoroacetic acid, which indicate the kinetic preference for electrophilic attack. rsc.org
Carbocationic Intermediates in Reactions
The reactions of this compound, particularly electrophilic substitutions, proceed through carbocationic intermediates known as arenium ions or σ-complexes. The stability of these intermediates determines the reaction's regioselectivity and rate. For the parent benzo[c]phenanthrene, theoretical calculations show that the arenium ion formed by protonation at C-5 is the most stable. acs.org
A series of persistent carbocations from substituted benzo[c]phenanthrenes have been generated in superacids and studied by NMR. acs.org These studies reveal that positive charge in the arenium ions is extensively delocalized across the polycyclic framework. acs.org In the case of an electrophilic attack on this compound (at a position other than C-5), the resulting positive charge would be stabilized by resonance across the fused rings. The C-5 phenyl group could further participate in delocalizing the positive charge, especially if the attack occurs at a position that allows for effective resonance conjugation with the phenyl ring. The charge delocalization in substituted 5-benzo[c]phenanthrenium ions is primarily spread into rings B and C of the structure. acs.org
| Position of Protonation | Relative Energy (kcal/mol) | Stability Rank |
|---|---|---|
| 5 | 0.0 | 1 |
| 1 | +2.7 | 2 (tie) |
| 4 | +2.7 | 2 (tie) |
| 6 | +3.4 | 4 |
| 2 | +3.5 | 5 |
| 3 | +3.7 | 6 |
Relative energies calculated by Density Functional Theory (B3LYP/6-31G(d)) for the arenium ion formed by protonating benzo[c]phenanthrene at various positions. acs.org
Synthetic Derivatization Methodologies
Developing synthetic routes to modify this compound is essential for creating new materials and molecular probes. These strategies must overcome the inherent stability and specific reactivity of the polycyclic core.
Nucleophilic Substitution Strategies
Direct nucleophilic aromatic substitution (SNAr) is generally not a viable strategy for derivatizing this compound. The SNAr mechanism requires an aromatic ring that is electron-poor, typically achieved by the presence of strong electron-withdrawing groups (e.g., -NO2) ortho or para to a good leaving group. The benzo[c]phenanthrene ring system is electron-rich, and the phenyl substituent is not a sufficiently strong activating group for this type of reaction.
Therefore, functionalization with nucleophiles must be accomplished through alternative, indirect methodologies. One such approach is to first introduce a halogen onto the aromatic core, which can then serve as a handle for transition-metal-catalyzed cross-coupling reactions. For instance, the synthesis of 3-aminobenzo[c]phenanthrene has been achieved starting from 3-bromobenzo[c]phenanthrene. This strategy involves a directed ortho-metalation using a strong base to create a lithiated intermediate, which is then reacted with an electrophilic nitrogen source. Subsequent reduction yields the amine. This demonstrates that nucleophilic-type substitutions can be achieved through multi-step sequences involving organometallic intermediates, bypassing the need for a classical SNAr pathway.
Post-Synthetic Modifications (e.g., Cyclocarbonylation)
Post-synthetic modification refers to the chemical transformation of a pre-formed molecular scaffold. While specific studies on the cyclocarbonylation of this compound are not prevalent, the reaction is a known post-synthetic modification for the phenanthrene core, particularly when incorporated into larger macrocyclic systems like porphyrinoids. dntb.gov.uaresearchgate.netrsc.org This reaction provides a powerful method for altering the core structure and properties of the molecule.
The process typically involves an iron-induced cyclocarbonylation. rsc.org For example, the reaction of a phenanthrene-containing macrocycle with an iron source like pentacarbonyliron ([Fe(CO)₅]) and an oxidant such as iodine leads to the activation of C-H bonds in the bay region of the phenanthrene unit. rsc.orgrsc.org This activation facilitates the incorporation of a carbonyl (CO) group, resulting in the formation of a new five-membered ring. rsc.org This transformation converts the phenanthrene moiety into a cyclopenta[def]phenanthrene-4-one structure, which induces a significant conformational change, forcing the molecule into a highly bent geometry. rsc.org The reversible protonation at a meso-carbon atom can stabilize an isomeric form, leading to substantial changes in the molecule's spectral properties. rsc.org This modification strategy highlights a pathway to manipulate the three-dimensional structure and electronic characteristics of phenanthrene-based compounds.
Table 1: Representative Conditions for Phenanthrene Core Cyclocarbonylation
| Reagents | Solvent | Conditions | Product Feature | Reference |
| [Fe(CO)₅], I₂ | Toluene | Reflux, 1.5 h | Incorporation of a carbonyl (C=O) group | rsc.org |
| Formation of a cyclopenta[def]phenanthrene-4-one core | rsc.org | |||
| Induces high degree of molecular bending | rsc.org |
Formation of Functionalized Derivatives
The synthesis of functionalized derivatives of benzo[c]phenanthrenes can be achieved through various organic chemistry methodologies, allowing for the introduction of specific chemical groups onto the aromatic backbone. These strategies often involve building the functionalized ring system from simpler precursors.
One prominent method is the oxidative photocyclization of stilbene (B7821643) derivatives. beilstein-journals.org This light-driven reaction converts a substituted stilbene into a phenanthrene. By using a continuous-flow reactor, this method can be scaled up for the synthesis of various backbone-functionalized phenanthrenes and related helical molecules known as helicenes. beilstein-journals.org The process involves the photoisomerization of an E-stilbene to a Z-stilbene, which then undergoes cyclization. A subsequent oxidation step, often using iodine, yields the final aromatic phenanthrene product. beilstein-journals.org
Palladium-catalyzed cross-coupling and annulation reactions represent another versatile route. rsc.orgbeilstein-journals.org For instance, chloro-substituted BN-benzo[c]phenanthrenes have been used as platforms for palladium-catalyzed reactions to introduce further functionalization. rsc.org Domino one-pot reactions, catalyzed by palladium/norbornadiene systems, can efficiently construct phenanthrene derivatives from aryl iodides and ortho-bromobenzoyl chlorides. beilstein-journals.org These methods provide access to a wide range of derivatives by allowing for the coupling of different molecular fragments.
Table 2: Methods for Synthesizing Functionalized Phenanthrene and Benzo[c]phenanthrene Derivatives
| Method | Key Precursors | Catalyst/Reagent | Key Features | Reference(s) |
| Oxidative Photocyclization | Stilbene derivatives | UV light, Iodine | Scalable using flow chemistry; produces backbone-functionalized phenanthrenes. | beilstein-journals.org |
| Palladium-Catalyzed Cross-Coupling | Chloro-substituted BN-benzo[c]phenanthrenes | Palladium catalyst | Allows for the introduction of various substituents on the aromatic core. | rsc.org |
| Palladium-Catalyzed Domino Reaction | Aryl iodides, o-bromobenzoyl chlorides | Pd/norbornadiene | One-pot synthesis via C-H activation and decarbonylation. | beilstein-journals.org |
Targeted Derivatization for Analytical Enhancement
Derivatization in analytical chemistry involves chemically modifying an analyte to alter its physicochemical properties, thereby improving its detection and quantification. mdpi.com The goal is typically to increase volatility, improve thermal stability for gas chromatography (GC), or enhance ionization efficiency for mass spectrometry (MS). mdpi.com
For a nonpolar compound like this compound, which is inherently suitable for GC-MS analysis, derivatization is not always required. However, if the molecule were functionalized with polar groups (e.g., hydroxyl, carboxyl, or amino groups), derivatization would become crucial for analysis in complex matrices. mdpi.com Derivatization can reduce the polarity of these functional groups, leading to better peak shapes and preventing analyte loss during chromatography. mdpi.com
Common derivatization strategies that could be applied to functionalized analogues of this compound include:
Silylation: Converting active hydrogen-containing groups, such as hydroxyls (-OH) or carboxylic acids (-COOH), into their corresponding trimethylsilyl (B98337) (TMS) ethers or esters. This is a widely used technique for GC analysis.
Oximation: Reacting carbonyl groups (aldehydes or ketones) with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). mdpi.comencyclopedia.pub This creates an oxime derivative that is more volatile and highly detectable by electron capture detection (ECD) or MS. mdpi.com
Esterification: Transforming carboxylic acid groups into esters (e.g., methyl esters) using reagents like diazomethane (B1218177) or an alcohol in the presence of an acid catalyst.
These targeted modifications enhance analytical performance by improving the analyte's compatibility with the chosen separation and detection technique. mdpi.com
Table 3: Potential Derivatization Strategies for Functionalized Analogs
| Derivatization Agent | Target Functional Group | Resulting Derivative | Analytical Benefit | Reference(s) |
| Trimethylsilylating agents (e.g., BSTFA) | Hydroxyl (-OH), Carboxyl (-COOH) | TMS Ether/Ester | Increased volatility and thermal stability for GC. | |
| PFBHA | Carbonyl (C=O) | PFB-Oxime | Increased volatility and enhanced sensitivity for GC-MS/ECD. | mdpi.comencyclopedia.pub |
| Sulfuric acid in methanol | Carboxylic Acid (-COOH) | Methyl Ester | Improved GC performance and quantitation. | mdpi.com |
Isotopic Labeling Approaches
Isotopic labeling is a technique where atoms within a molecule are replaced by their isotopes, which have a different mass but identical chemical properties. This method is fundamental for quantitative analysis via isotope dilution mass spectrometry (IDMS) and for elucidating reaction mechanisms and metabolic pathways. nih.gov The labeled compound serves as an ideal internal standard because it behaves identically to the unlabeled analyte during sample preparation, extraction, and chromatographic separation, correcting for any sample loss or matrix effects.
For the quantitative analysis of this compound in various samples, a stable isotope-labeled version (e.g., containing ¹³C or deuterium) is invaluable. nih.govsigmaaldrich.com The synthesis of such a labeled standard would follow established synthetic routes for the unlabeled compound, but would utilize isotopically enriched starting materials. chemrxiv.org For example, a [5+1] cyclization strategy could be employed to incorporate a ¹³C-labeled carbon atom into the aromatic core from a synthon like ¹³C-labeled dibenzyl carbonate. chemrxiv.org
Once synthesized, the labeled this compound is spiked into a sample at a known concentration. The ratio of the unlabeled analyte to the labeled standard is then measured by mass spectrometry. This ratio allows for precise and accurate quantification of the target compound, even at trace levels. nih.gov
Table 4: Common Isotopes for Labeling and Their Analytical Applications
| Isotope | Natural Abundance | Application | Detection Method | Reference(s) |
| Deuterium (²H or D) | 0.015% | Internal standards for MS, mechanistic studies. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | sigmaaldrich.com |
| Carbon-13 (¹³C) | 1.1% | Internal standards for MS, metabolic flux analysis, structural NMR. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | nih.govsigmaaldrich.com |
| Nitrogen-15 (¹⁵N) | 0.37% | Protein and nucleic acid analysis, metabolic studies. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | nih.govsigmaaldrich.com |
| Oxygen-18 (¹⁸O) | 0.2% | Mechanistic studies, tracing metabolic pathways. | Mass Spectrometry (MS) | isotope.com |
Applications of 5 Phenylbenzo C Phenanthrene in Advanced Materials and Supramolecular Systems
Organic Electronics and Optoelectronic Materials Research
The benzo[c]phenanthrene (B127203) framework is a versatile building block for various functional materials used in optoelectronic devices. Its derivatives are explored for their charge-transporting and light-emitting capabilities, which are fundamental to the performance of organic electronics.
Role as Electron-Injection/Hole-Blocking Layers
In organic light-emitting diodes (OLEDs), hole-blocking layers (HBLs) are crucial for device efficiency. Their primary function is to confine charge recombination to the emissive layer by preventing holes from leaking into the electron-transporting layer. This requires the HBL material to have a deep highest occupied molecular orbital (HOMO) energy level.
While specific research on 5-Phenylbenzo[c]phenanthrene as a primary hole-blocking material is not extensively documented, its derivatives are investigated for this purpose. For a molecule to be an effective hole-blocker, it must possess a sufficiently deep HOMO level to create an energetic barrier for holes and typically a high triplet energy to prevent quenching of excitons from a phosphorescent or fluorescent emitter. researchgate.net Materials based on complex aromatic structures, such as spirobifluorene linked to a phenylbenzo uni-mainz.dersc.orgthieno[3,2-d]pyrimidine unit, have been designed to have deep HOMO levels (e.g., -6.55 eV) to effectively block holes and enhance device efficiency. researchgate.net The benzo[c]phenanthrene scaffold, with its extended π-conjugation, serves as a foundational structure that can be chemically modified to achieve these necessary electronic properties.
Emitters in Organic Light-Emitting Diodes (OLEDs)
The core of an OLED is the emissive layer, where light is generated. The emitter's chemical structure dictates the color and efficiency of the light production. The benzo[c]phenanthrene skeleton is a component of some molecules investigated as emitters. For instance, a patent describes novel organic electroluminescent compounds based on benzo[c]phenanthrene derivatives, which are noted for exhibiting high luminous efficiency and excellent color purity, suggesting their potential in creating OLEDs with long operational lifetimes. google.com
Further research into new uni-mainz.dehelicene derivatives, which share a similar tetracyclic phenanthrene (B1679779) core, shows that the introduction of electron-donating and accepting groups can produce materials that emit light in the visible region. researchgate.net The optical band gaps of these systems are comparable to other promising candidates for OLEDs. researchgate.netresearchgate.net For example, Methyl-6-cyanobenzo[c]phenanthrene-2-carboxylate was found to have an optical band gap of 2.91 eV. researchgate.netresearchgate.net These findings indicate that the benzo[c]phenanthrene structure is a viable platform for developing new light-emitting materials for optoelectronic applications. researchgate.net
Components in Dye-Sensitized Solar Cells (DSSC)
Dye-sensitized solar cells (DSSCs) are a type of photovoltaic cell that uses a sensitizing dye attached to the surface of a wide-bandgap semiconductor. Despite the extensive research into various organic dyes for DSSCs, there is currently a lack of specific studies or prominent findings in the scientific literature detailing the application of this compound or its direct derivatives as sensitizers in this technology.
Organic Semiconductor Systems
Polycyclic aromatic hydrocarbons are fundamental components of organic semiconductors, which are used in devices like organic field-effect transistors (OFETs). The ability of these molecules to self-assemble into ordered structures allows for efficient charge transport. The phenanthrene core is a known building block for stable, high-performance p-channel (hole-transporting) semiconductors. rsc.org
Research has demonstrated that conjugated oligomers based on phenanthrene exhibit high charge carrier mobility and excellent stability, making them suitable for OFETs. rsc.org Furthermore, studies on functionalized phenanthrene-conjugated N-heteroacenes have shown promise for creating air-stable, solution-processable n-type (electron-transporting) semiconducting materials. nih.gov This dual potential for both p-type and n-type transport highlights the versatility of the phenanthrene framework, and by extension the benzo[c]phenanthrene core, in the design of a wide range of organic semiconductor systems.
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent forces. The defined shape and electronic nature of this compound make its derivatives excellent candidates for creating highly ordered, functional nanoarchitectures through self-assembly.
Formation of Columnar Structures via Ionic Self-Assembly
A significant application of molecules with a benzo[c]phenanthrene-like core is in the formation of columnar structures through ionic self-assembly. This process relies on the interplay between electrostatic forces and π-π stacking interactions. researchgate.net Research on 9-phenylbenzo researchgate.netnih.govquinolizino[3,4,5,6-fed]phenanthridinylium (PQP+), a large, positively charged polycyclic aromatic cation with a structure related to this compound, has shown that it can be controllably organized into columns. researchgate.netnih.gov
Below is a data table summarizing the structural characteristics of these self-assembled systems.
| Cation | Counterion | Assembly Type | Structural Features |
| PQP⁺ | Benzenesulfonate | Crystalline | Staggered dimer arrangement, columnar superstructures. nih.gov |
| PQP⁺ | Sulfonates with long alkyl tails | Liquid-Crystalline | Well-ordered discotic columnar mesophases. uni-mainz.denih.gov |
| PQP⁺ | Perchlorate (ClO₄⁻) | 2D Crystal on Au(111) | Highly ordered self-assembled adlayers. researchgate.netacs.org |
| PQP⁺ | Chloride (Cl⁻) / Tetrafluoroborate (BF₄⁻) | Nanostructures in solution | Nanoribbons (with Cl⁻) and nanotubes (with BF₄⁻). rsc.org |
π-π Stacking Interactions in Crystalline Architectures
The arrangement of molecules in the solid state is dictated by a variety of intermolecular forces, with π-π stacking interactions being paramount for aromatic systems like this compound. These interactions, arising from the overlap of π-orbitals between adjacent aromatic rings, are fundamental to the crystal engineering of organic materials, influencing their electronic and photophysical properties.
Detailed research findings indicate that the nature of π-π stacking in phenanthrene-based crystals is highly dependent on molecular configuration and can be finely tuned. tus.ac.jp Unlike the simple "sandwich" or "parallel-displaced" motifs, phenanthrene crystals can exhibit a "herringbone" arrangement to minimize repulsion and maximize van der Waals forces. tus.ac.jp However, specific substitutions or co-crystallization can enforce direct π-π overlap. A notable phenomenon is the "transannular effect," a type of weak π-π interaction occurring due to the close proximity of specific carbon atoms in the angled phenanthrene core of neighboring molecules. tus.ac.jp This effect can lead to enhanced electron delocalization and can be amplified by external pressure, resulting in novel piezoluminescent properties. tus.ac.jp
In substituted systems, the strength and geometry of π-stacking can be modulated to induce specific material properties. For instance, in certain organic semiconductors, strong cooperative π-stacking interactions can lead to unusual physical phenomena such as large anisotropic thermal expansion and reversible thermochromism—a change in color with temperature. wiley.com This behavior is directly linked to temperature-induced changes in the crystal packing, which alter the π-π overlap distance and thus modify the material's electronic band gap. wiley.com The distance between interacting moieties is a critical parameter, with typical π-π stacking distances falling in the range of 3.4 to 3.8 Å. wikipedia.orgnih.gov
Table 1: Key Characteristics of π-π Stacking Interactions in Aromatic Systems
| Feature | Description | Significance |
| Geometry | Can adopt various arrangements such as parallel-displaced, T-shaped, or herringbone patterns. tus.ac.jp | Determines the efficiency of orbital overlap and resulting electronic properties. |
| Interaction Distance | Typically in the range of 3.4–3.8 Å between the centroids of the aromatic rings. wikipedia.orgnih.gov | Influences the strength of the interaction and the electronic coupling between molecules. |
| Transannular Effect | A specific "head-to-head" π-π interaction in phenanthrene crystals enhancing electron delocalization. tus.ac.jp | Can lead to pressure-induced luminescence (piezoluminescence). tus.ac.jp |
| Stimuli-Responsiveness | Stacking geometry and distance can be altered by temperature or pressure. wiley.com | Leads to dynamic material properties like thermochromism and piezofluorism. tus.ac.jpwiley.com |
Molecular Recognition Phenomena
Molecular recognition is the specific, non-covalent binding of a host molecule to a guest molecule. The helically chiral and π-rich surface of benzo[c]phenanthrene and its derivatives makes them excellent candidates for both recognition elements and targets in host-guest systems.
The core principle relies on shape complementarity and a combination of non-covalent interactions, including π-π stacking, CH-π, and van der Waals forces. wiley.comacs.org Research has shown that even in the absence of strong, directional hydrogen bonds, highly selective recognition can be achieved. wiley.comacs.org For example, helicenes like benzo[c]phenanthrene can be selectively bound by synthetic hosts. A chiral receptor built from a benzo[ghi]perylene (B138134) trisimide (BPTI) scaffold, contorted by a chiral BINOL unit, demonstrated remarkable enantioselective recognition of wikipedia.orghelicene. wiley.comacs.org The host exhibited a significantly higher affinity for the helicene enantiomer of the same handedness (homochiral pair) compared to the opposite handedness (heterochiral pair), a differentiation driven purely by maximizing van der Waals and π-interactions. wiley.comacs.org
In another demonstration of molecular recognition, calix csic.esarene-functionalized silver nanoparticles have been used for the selective detection of various polycyclic aromatic hydrocarbons (PAHs). nih.gov These host systems showed a clear preference for four-ringed PAHs, with benzo[c]phenanthrene (BcP) displaying a significant interaction and giving a strong Surface-Enhanced Raman Scattering (SERS) signal, indicating effective host-guest complex formation. nih.gov This selectivity is attributed to the size and shape match between the host's cavity and the guest PAH molecule. nih.gov The ability of helicenes to act as chiral selectors has also been harnessed in analytical chemistry for the chromatographic separation of enantiomers. researchgate.net
Table 2: Examples of Molecular Recognition Involving Helicenes and Phenanthrenes
| Host System | Guest Molecule | Key Interaction Type | Finding / Application |
| Chiral Benzo[ghi]perylene Trisimide (BPTI) | (P)- and (M)- wikipedia.orgHelicene | π-π, CH-π, van der Waals | High enantioselectivity; Binding constant for the homochiral pair was ~20 times greater than for the heterochiral pair. wiley.comacs.org |
| Calix csic.esarene-based Nanoparticles | Benzo[c]phenanthrene (BcP) | Host-guest inclusion (size/shape fit) | Selective detection of BcP among other PAHs via SERS spectroscopy. nih.gov |
| wikipedia.orgHelicene-immobilized Stationary Phase | Helical Analytes | π-π interactions | Chiral separation in liquid chromatography; showed a preference for binding opposite-handed helicenes. researchgate.net |
| Dissymmetric Molecular Tweezers | 2,4,7-Trinitrofluorenone | π-π stacking | Phenanthrene arms act as pincers to bind the guest molecule in a defined complex. rsc.org |
Charge Transfer Complexation
A charge-transfer (CT) complex is an association of two or more molecules in which a fraction of electronic charge is transferred between the molecular entities. The electron-rich π-system of this compound allows it to act as an electron donor in the presence of a suitable electron acceptor, forming a CT complex. These complexes are characterized by a unique electronic absorption band, the CT band, which is not present in the spectra of the individual components. nih.gov
The formation of CT complexes involves a donor-acceptor mechanism where the highest occupied molecular orbital (HOMO) of the donor interacts with the lowest unoccupied molecular orbital (LUMO) of the acceptor. nist.govwikipedia.org Studies on analogous systems provide insight into this phenomenon. For instance, CT complexes between various PAHs (donors), including phenanthrene, and an acceptor like 1,3,6-trinitro-9,10-phenanthrenequinone have been investigated. acs.org Density functional theory (DFT) calculations on these systems can quantify the amount of charge transferred in both the ground and excited states. For a phenanthrene-acceptor complex, the ground state charge transfer was calculated to be 0.046 e⁻, which increases dramatically to 0.990 e⁻ upon photoexcitation, indicating the formation of a nearly full ion-pair in the excited state. acs.org
The charge transfer properties of a cyclopenta[l]phenanthrene (B1258965) derivative, a structurally related compound, were studied electrochemically and spectroscopically. scielo.br Cyclic voltammetry revealed well-defined, reversible one-electron processes, and the UV-vis/NIR spectra of the partially oxidized species showed weak intervalence charge transfer absorptions, confirming electronic communication between the different parts of the molecule. scielo.br
Table 3: Characteristics of Charge-Transfer (CT) Complexes with Phenanthrene Analogs
| Donor | Acceptor | Ground State Charge Transfer (e⁻) | Excited State Charge Transfer (e⁻) | Method of Analysis |
| Phenanthrene | 1,3,6-Trinitro-9,10-phenanthrenequinone | 0.046 | 0.990 | DFT Calculations acs.org |
| Anthracene (B1667546) | 1,3,6-Trinitro-9,10-phenanthrenequinone | 0.046 | 0.990 | DFT Calculations, X-ray Diffraction acs.org |
| (2-ferrocenyl)cyclopenta[l]phenanthrene | Ferrocenium(BF4) (oxidant) | N/A | N/A | Electrochemistry, UV-vis/NIR Spectroscopy scielo.br |
Molecular Switches and Actuators
Molecular switches are molecules that can be reversibly shifted between two or more stable states by an external stimulus such as light, heat, or electricity. The distinct properties of these states can be harnessed for applications in molecular electronics, data storage, and responsive materials. The this compound framework is a promising platform for such systems.
One powerful example is the use of π-stacking interactions to create thermo-responsive materials. In certain crystalline organic chromophores, temperature changes can alter the molecular packing and π-π overlap, leading to a significant and reversible color change (thermochromism). wiley.com This solid-state switching between different colored forms can be cycled repeatedly, demonstrating the robustness of the switching mechanism. wiley.com
Furthermore, phenanthrene-based structures can be incorporated into electrochromic systems. A phenanthrene-extended phenazine (B1670421) dication has been synthesized and shown to act as a conformational switch. mdpi.com Oxidation of the dihydrophenazine precursor induces a significant structural distortion and a marked color change, which is observable in the UV-vis spectrum. mdpi.com This transformation from a neutral to a dicationic state represents an electrochemically driven molecular switch. The photochemical cyclization of stilbene-like precursors, such as 2-styryl-benzo[c]phenanthrene, to form the corresponding helicene is another example of a light-induced molecular transformation that constitutes an irreversible switch. scbt.com
Chiral Systems and Optical Activity
The structure of benzo[c]phenanthrene is non-planar due to steric repulsion between the hydrogen atoms in the "bay region," forcing the molecule into a helical shape. scielo.br This inherent helical chirality is a defining feature of the entire helicene family and is the basis for the significant optical activity observed in this compound and its derivatives.
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. The well-defined and rigid chiral structure of helicenes makes them attractive for this purpose. acs.org Substituted helicenes have been successfully used as chiral auxiliaries in various diastereoselective reactions.
The principle involves attaching the helicene unit to a reactant, where its chiral scaffold directs the approach of reagents to one face of the molecule, leading to the preferential formation of one diastereomer. After the reaction, the auxiliary can be cleaved and recovered. While specific applications of this compound itself as a commercial auxiliary are not widespread, the concept has been demonstrated with related structures. For example, dissymmetric molecular tweezers bearing phenanthrene arms have been synthesized to act as chiral hosts, demonstrating how the phenanthrene unit can create a specific chiral binding pocket. rsc.org The development of functionalized BN-benzo[c]phenanthrenes, which are amenable to further chemical modification, opens pathways for creating tailored helicene-based auxiliaries and ligands for asymmetric catalysis. nih.gov
The chirality of benzo[c]phenanthrene derivatives has been a subject of extensive investigation. Their optical activity is readily measured using techniques like circular dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light. Metallahelicenes derived from 2-pyridyl-substituted benzophenanthrenes exhibit large and tunable chiroptical properties, including significant molar rotations and distinct CD spectra, which can be modulated by changing the oxidation state of the metal center. acs.org
Studies on optically active diol epoxides of benzo[c]phenanthrene have been crucial in understanding their biological activity, as the different stereoisomers show markedly different reactivities with DNA. csic.es The synthesis and chiroptical properties of various derivatives have been reported, confirming that the helical framework is a robust source of chirality. researchgate.net
A particularly fascinating phenomenon was observed during the photochemical synthesis of hexahelicene (B93517) from 2-styryl-benzo[c]phenanthrene in a chiral crystalline medium. scbt.com The handedness of the resulting helicene product was found to be dependent on the reaction temperature. Below -19°C, the M-enantiomer was preferentially formed, while above -14°C, the P-enantiomer was the major product. scbt.com This demonstrates a rare case where a subtle change in the chiral environment, induced by temperature, can completely invert the stereochemical outcome of a reaction.
Helicene-Based Chiral Auxiliaries
Catalytic
While direct catalytic applications of the parent compound this compound are not extensively documented in scientific literature, its structural motif serves as a robust scaffold for the design of specialized ligands for transition metal catalysis. The rigid and sterically defined benzo[c]phenanthrene backbone has been exploited to create unique coordination environments around metal centers, influencing the activity and selectivity of catalytic transformations. A notable example is the development of phosphine (B1218219) ligands derived from the benzo[c]phenanthrene framework.
One such derivative, 2,11-bis(diphenylphosphinomethyl)benzo[c]phenanthrene, has emerged as a significant ligand in coordination chemistry and catalysis. acs.orgumn.eduacs.org This bidentate phosphine ligand, featuring phosphinomethyl groups at the 2 and 11 positions of the benzo[c]phenanthrene core, forms stable complexes with various transition metals, including silver(I), palladium(II), and platinum(0). acs.orgscilit.comcapes.gov.br The unique bite angle and steric bulk imposed by the benzo[c]phenanthrene backbone play a crucial role in determining the geometry and reactivity of the resulting metal complexes.
The catalytic activity of metal complexes bearing the 2,11-bis(diphenylphosphinomethyl)benzo[c]phenanthrene ligand has been explored in specific organic transformations. For instance, palladium(II) complexes of this ligand have been investigated for their catalytic prowess in the methoxycarbonylation of ethene. scilit.com This reaction is of industrial importance as it provides a route to methyl propanoate. The structural characteristics of the ligand are believed to influence the stability and reactivity of the palladium intermediates in the catalytic cycle.
Furthermore, complexes of this benzo[c]phenanthrene-based ligand with other transition metals have been synthesized and characterized, suggesting a broader potential for catalytic applications. Structural studies on silver(I) complexes have provided insights into the coordination behavior of this ligand, which is essential for the rational design of new catalysts. acs.org Similarly, the formation of complexes with platinum(0) indicates its potential use in various platinum-catalyzed reactions, such as hydrosilylation and cross-coupling reactions. capes.gov.br
The research in this area highlights a key strategy in catalyst design: the use of rigid, well-defined molecular architectures like benzo[c]phenanthrene to create ligands that can precisely control the environment around a catalytic metal center. While the applications are centered on a derivative rather than this compound itself, these findings underscore the potential of the broader benzo[c]phenanthrene class of compounds in the development of advanced catalytic systems.
| Catalyst System | Reaction Type | Substrate | Product | Significance |
| Palladium(II) complex with 2,11-bis(diphenylphosphinomethyl)benzo[c]phenanthrene | Methoxycarbonylation | Ethene | Methyl propanoate | Industrial relevance in the production of propanoates. scilit.com |
| Silver(I) complexes with 2,11-bis(diphenylphosphinomethyl)benzo[c]phenanthrene | Ligand for metal complex synthesis | - | Stable silver(I) complexes | Foundational work for the development of new silver-based catalysts. acs.org |
| Platinum(0) complexes with 2,11-bis(diphenylphosphinomethyl)benzo[c]phenanthrene | Ligand for metal complex synthesis | - | Stable platinum(0) complexes | Indicates potential for use in platinum-catalyzed organic transformations. capes.gov.br |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
